1-[(3-Cyanophenyl)methyl]-4-(4-fluorophenyl)-1H-indol-5-YL N,N-diethylcarbamate
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Overview
Description
1-[(3-Cyanophenyl)methyl]-4-(4-fluorophenyl)-1H-indol-5-YL N,N-diethylcarbamate is a complex organic compound that features a combination of cyanophenyl, fluorophenyl, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Cyanophenyl)methyl]-4-(4-fluorophenyl)-1H-indol-5-YL N,N-diethylcarbamate typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the cyanophenyl and fluorophenyl groups through various coupling reactions. The final step often involves the carbamate formation using N,N-diethylcarbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Cyanophenyl)methyl]-4-(4-fluorophenyl)-1H-indol-5-YL N,N-diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl or fluorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[(3-Cyanophenyl)methyl]-4-(4-fluorophenyl)-1H-indol-5-YL N,N-diethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Cyanophenyl)methyl]-4-(4-fluorophenyl)-1H-indol-5-YL N,N-diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Benzoylbenzyl)-4-(4-cyanophenyl)-1H-indol-5-yl diethylcarbamate: Similar structure but with a benzoyl group instead of a fluorophenyl group.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group but has a pyrazole core instead of an indole core.
Uniqueness
1-[(3-Cyanophenyl)methyl]-4-(4-fluorophenyl)-1H-indol-5-YL N,N-diethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H24FN3O2 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
[1-[(3-cyanophenyl)methyl]-4-(4-fluorophenyl)indol-5-yl] N,N-diethylcarbamate |
InChI |
InChI=1S/C27H24FN3O2/c1-3-30(4-2)27(32)33-25-13-12-24-23(26(25)21-8-10-22(28)11-9-21)14-15-31(24)18-20-7-5-6-19(16-20)17-29/h5-16H,3-4,18H2,1-2H3 |
InChI Key |
VBBANXYUYTYVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)N(C=C2)CC3=CC(=CC=C3)C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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